molecular formula C15H28N2O3 B13179124 Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1354953-72-2

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13179124
CAS No.: 1354953-72-2
M. Wt: 284.39 g/mol
InChI Key: PFTNAMMYIVNWTD-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O3. This compound belongs to the class of azaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research applications and the development of specialized chemical processes.

Properties

CAS No.

1354953-72-2

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-5-19-12-10-11(16)15(12)6-8-17(9-7-15)13(18)20-14(2,3)4/h11-12H,5-10,16H2,1-4H3

InChI Key

PFTNAMMYIVNWTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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